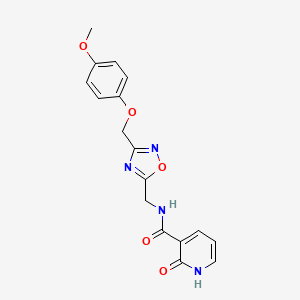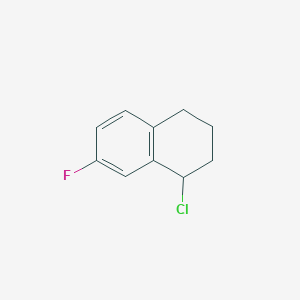![molecular formula C16H16N2OS2 B3015137 3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one CAS No. 731827-12-6](/img/structure/B3015137.png)
3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives, which the given compound is a part of, involves various methods . One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is determined by various factors, including the position and nature of substituents on the pyrimidine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one” would require more specific information or computational analysis for accurate determination.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific structure and substituents of the compound . For instance, the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or dimethylformamide dimethylacetal can lead to the formation of pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one” would depend on its specific molecular structure. Unfortunately, there is limited information available on the specific properties of this compound .科学的研究の応用
Antitumor Activity
- Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds exhibited activities comparable to the standard drug, doxorubicin (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-inflammatory Agents
- Thieno[2,3-d]pyrimidine derivatives have shown remarkable activity toward fungi, bacteria, and inflammation, emphasizing their potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Antioxidant Activity
- Certain N-substituted phenyl-thieno[2,3-d]pyrimidine derivatives have been synthesized and screened for in vitro antioxidant activity. Some compounds demonstrated significant radical scavenging properties, indicating their potential use as antioxidants (Kotaiah et al., 2012).
Application in Dye Synthesis
- Thieno[2,3-d]pyrimidine-based chalcone dyes have been synthesized and applied to polyester fibers, creating a range of hues. These dyes' spectral characteristics, fastness properties, and colorimetric assessment indicate their potential use in textile dyeing (Ho & Yao, 2013).
Cytotoxic Activity
- Novel 4-thiopyrimidine derivatives have been synthesized and evaluated for cytotoxic activity against various cancer cell lines, including Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines. These compounds present insights into their structures and potential as cancer therapeutics (Stolarczyk et al., 2018).
Synthesis of Novel Compounds
- Various thieno[2,3-d]pyrimidine derivatives have been synthesized, highlighting the chemical versatility and potential for creating novel compounds with specific properties (Bakhite et al., 2002).
Selective Serotonin 5-HT6 Receptor Antagonists
- Some thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibited strong affinity for the serotonin 5-HT6 receptor, indicating potential as selective serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2010).
作用機序
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
For example, pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacokinetics
Similar compounds have been found to be stable in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
特性
IUPAC Name |
3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-10(2)8-18-15(19)13-12(11-6-4-3-5-7-11)9-21-14(13)17-16(18)20/h3-7,9-10H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFOSXHVFRUTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpropyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3015054.png)
![ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B3015056.png)
![1-methyl-3-(4-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3015060.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3015062.png)


![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B3015065.png)
![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B3015066.png)
![2-chloro-4-[(2S,4S)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine](/img/structure/B3015068.png)


![3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B3015075.png)
![2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3015076.png)
